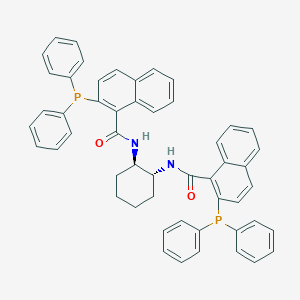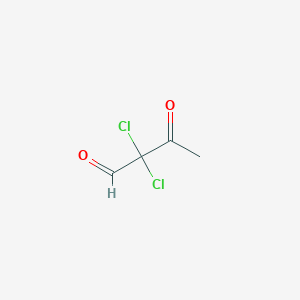
(R,R)-DACH-naphthyl Trost ligand
Overview
Description
Synthesis Analysis
The synthesis of chiral ligands like the "(R,R)-DACH-naphthyl Trost ligand" involves complex organic synthesis techniques aimed at achieving the desired chirality and structural features necessary for effective catalytic activity. These ligands are typically designed to coordinate with metal centers in catalytic systems, enabling selective reactions that produce chiral molecules. The synthesis involves careful planning to incorporate chiral centers and achieve the desired ligand architecture, which is pivotal for the ligand's effectiveness in catalysis.
Molecular Structure Analysis
The molecular structure of chiral ligands is crucial for their function in asymmetric catalysis. The "this compound," like its counterparts, is expected to have a specific spatial arrangement that allows for effective coordination with metal centers. This coordination is responsible for the ligand's ability to induce chirality in the substrate, leading to enantioselective synthesis. The precise arrangement of atoms within the ligand determines its ability to fit with the substrate and the metal center, influencing the outcome of the catalytic reaction.
Chemical Reactions and Properties
Chiral ligands are used in various chemical reactions, including asymmetric allylic alkylation, asymmetric hydrogenation, and more. The "this compound" is particularly useful in reactions where high enantioselectivity is desired. The ligand's properties, such as its electronic and steric attributes, play a critical role in determining the reaction's selectivity and efficiency. These properties are finely tuned during the ligand's synthesis to match the specific requirements of the catalyzed reaction.
Physical Properties Analysis
The physical properties of chiral ligands, including solubility, melting point, and stability, are important for their practical application in catalysis. These properties affect the ligand's behavior in reaction mixtures and its compatibility with various solvents and reaction conditions. The design of the "this compound" would have considered these factors to ensure that the ligand remains effective under the desired reaction conditions.
Chemical Properties Analysis
The chemical properties of the "this compound," such as its reactivity, coordination behavior with metals, and influence on reaction mechanisms, are central to its role in catalysis. These properties are shaped by the ligand's molecular structure and composition, which dictate how the ligand interacts with metal centers and substrates. The ability of the ligand to facilitate the formation of chiral centers in substrates through selective reaction pathways is a key aspect of its chemical properties.
References (Sources)
- (S. Medici, M. Peana, Alessio Pelucelli, & M. Zoroddu, 2021): Discusses the importance of rhodium complexes in catalysis and the ongoing research in the synthesis of new catalysts.
- (Samar Noreen, A. F. Zahoor, Sajjad Ahmad, Irum Shahzadi, Ali Irfan, & Sadia Faiz, 2019): Reviews chiral ligands for palladium-catalyzed asymmetric allylic alkylation reactions.
- (Huo-Hui Gong, Dinesh Addla, Jing-Song Lv, & Cheng‐He Zhou, 2016): Highlights the broad applications of naphthalimide compounds in medicinal chemistry.
Scientific Research Applications
Oxidation and Nitrosylation of Metal-Bound Ligands:
- The (R,R)-DACH-naphthyl Trost ligand, in combination with ruthenium(II) complex, has been used in the study of metal nitrosyl chemistry. This research explored the oxidation and nitrosylation of a metal-bound ligand framework, resulting in complex structural transformations of the ligand (Huh et al., 2016).
Implications for Molecular Helicity Manipulations:
- Derivatives of trans-1,2-diaminocyclohexane (DACH), like (R,R)-DACH-naphthyl, are used as chiral ligands and have implications in controlling molecular helicity. The study of their conformation and manipulation provides insights into the structural orientation and applications in enantioselective reactions (Kwit & Gawroński, 2003).
Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation:
- This compound is employed in the enantioselective synthesis of α-allyl-α-aryldihydrocoumarins and 3-isochromanones via Pd-catalyzed decarboxylative asymmetric allylic alkylation. This method allows for the preparation of these compounds with high enantioselectivity and yield, showing the ligand's utility in asymmetric synthesis (Akula & Guiry, 2016).
Ligand Design for Asymmetric Catalysis:
- A study demonstrated a new approach to ligand design for asymmetric catalysis using a chiral ligand that mimics N–Ar axial chirality. The this compound is part of this exploration, showcasing its potential in developing new methodologies for asymmetric catalysis (Kondo et al., 2002).
Asymmetric Allylic Alkylations of Allenes:
- The this compound has been utilized in the dynamic kinetic asymmetric allylic alkylations of allenes, providing access to allenes with high enantiomeric excess for both malonate and amine nucleophiles. This demonstrates the ligand's efficiency in inducing asymmetry in complex organic transformations (Trost, Fandrick, & Dinh, 2005).
Mechanism of Action
Target of Action
The primary target of the (R,R)-DACH-naphthyl Trost ligand, also known as N,N’-((1R,2R)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide), is the palladium p-allyl intermediates . These intermediates play a crucial role in various chemical reactions, particularly in the asymmetric allylic alkylation (AAA) reactions .
Mode of Action
The this compound interacts with its targets through a process known as chelation . In this process, the ligand forms a complex with the palladium p-allyl intermediates, enabling the efficient construction of stereogenic centers . This interaction results in high levels of asymmetric induction in an extraordinarily wide range of reactions .
Biochemical Pathways
The this compound affects the AAA pathway . This pathway involves the formation of multiple types of bonds (C–C, C–O, C–S, C–N) with a single catalyst system .
Pharmacokinetics
It’s important to note that the ligand’s effectiveness is highly dependent on the reaction conditions, including temperature, catalyst concentration, solvent, and nucleophile counter-ion .
Result of Action
The result of the this compound’s action is the high-yielding synthesis of a diverse range of chiral products . These products are formed with excellent levels of enantioselectivity . The ligand has been used to induce asymmetry in Heck reactions .
Action Environment
The action of the this compound is influenced by several environmental factors. These include the concentration of the ligand, the solvent used, and the counter-ion of the nucleophile . Optimized conditions are necessary to achieve high levels of asymmetric induction .
Future Directions
The Trost ligand has been applied to an extraordinarily wide range of allylic alkylation (Tsuji-Trost) reactions . Future research may focus on modifying the structure of the ligand and changing the metal source to improve the catalytic activity of these complexes and to create a multitask catalytic system for a broad range of asymmetric transformations .
properties
IUPAC Name |
2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFKMKXTPXVEMU-AWSIMMLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H44N2O2P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370165 | |
| Record name | (R,R)-DACH-naphthyl Trost ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174810-09-4 | |
| Record name | N,N′-(1R,2R)-1,2-Cyclohexanediylbis[2-(diphenylphosphino)-1-naphthalenecarboxamide] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174810-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R,R)-DACH-naphthyl Trost ligand | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-1,2-Cyclohexanediylbis[2-(diphenylphosphino)-1-naphthamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)





![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)

![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)

